XF056-132

Targeted Protein Degradation PROTAC WDR5

WDR5 PPI inhibitors like OICR-9429 block binding but fail to degrade the scaffolding protein, limiting pancreatic cancer research. XF056-132-a VHL-recruiting PROTAC-induces complete proteasomal degradation of WDR5, enabling true loss-of-function studies. • DC50 92 nM, Dmax 73% in MIA PaCa-2 cells; GI50 4-32 µM across PDAC lines • In vivo-validated: Cmax 5 µM, sustained >100 nM plasma for 12+ h (75 mg/kg IP) • VHL- & proteasome-dependent mechanism confirmed via carfilzomib rescue & inactive control analog Supplied ≥98% pure with full analytical characterization for direct experimental deployment.

Molecular Formula C53H58F7N9O9S
Molecular Weight 1130.1 g/mol
Cat. No. B15135891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXF056-132
Molecular FormulaC53H58F7N9O9S
Molecular Weight1130.1 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C51H57F4N9O7S.C2HF3O2/c1-27-23-63(24-28(2)62(27)7)40-15-13-32(17-39(40)60-47(69)36-21-56-42(66)19-37(36)51(53,54)55)35-16-33(12-14-38(35)52)46(68)58-22-43(67)61-45(50(4,5)6)49(71)64-25-34(65)18-41(64)48(70)57-20-30-8-10-31(11-9-30)44-29(3)59-26-72-44;3-2(4,5)1(6)7/h8-17,19,21,26-28,34,41,45,65H,18,20,22-25H2,1-7H3,(H,56,66)(H,57,70)(H,58,68)(H,60,69)(H,61,67);(H,6,7)/t27-,28+,34-,41+,45-;/m1./s1
InChIKeyQZLCTMRLBULGEK-KCFOSPOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XF056-132 (MS132) – Selective WDR5 Degrader


XF056-132, also known as MS132 or compound 11, is a synthetic organic, heterobifunctional proteolysis-targeting chimera (PROTAC) molecule [1]. It functions as a selective degrader of the WD repeat domain 5 (WDR5) protein by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target, thereby inducing its ubiquitination and subsequent proteasomal degradation [2]. With a molecular weight of 1016.12 g/mol for the free base (CAS: 2407450-73-9) and 1130.14 g/mol for its TFA salt form (CAS: 2694057-55-9), XF056-132 is supplied for laboratory research use as a tool compound for investigating WDR5 biology and the therapeutic potential of targeted protein degradation in oncology, particularly in pancreatic cancer models .

Workflow
Targeted protein degradation (PROTAC)
Selection
VHL-recruiting WDR5 degrader
Use Context
WDR5 scaffolding studies in pancreatic cancer models

Risks of XF056-132 Substitution


Interchanging XF056-132 with another WDR5-targeting compound is not scientifically valid due to critical differences in mechanism of action, degradation efficiency, and selectivity. While small-molecule WDR5 protein-protein interaction (PPI) inhibitors like OICR-9429 only block binding, they fail to eliminate the scaffolding protein and lack significant antiproliferative activity in PDAC models [1]. Conversely, other WDR5 PROTAC degraders such as MS67, while potent, recruit the same VHL E3 ligase but exhibit distinct degradation kinetics and cell-line specific potencies (e.g., a DC50 of 45 nM vs. 92 nM for XF056-132 in MIA PaCa-2 cells) that directly impact experimental outcomes and dose selection . Furthermore, degraders that recruit different E3 ligases, like the cereblon (CRBN)-recruiting compound 25, present a different neosubstrate degradation profile, which introduces confounding variables absent with the highly selective VHL-based mechanism of XF056-132 .

!
Degradation kinetics may not transfer
Other VHL-based WDR5 PROTACs (e.g., MS67) show distinct degradation rates and cell-line specific potencies, affecting dose-response interpretation.
!
E3 ligase switch introduces off-target degradation
CRBN-recruiting WDR5 degraders can induce degradation of neo-substrates like IKZF1, confounding WDR5-specific conclusions.
!
PPI inhibition does not degrade WDR5
Small-molecule WDR5 PPI inhibitors (e.g., OICR-9429) block interactions but fail to eliminate the scaffold, showing limited functional response in PDAC models.

Quantitative Evidence for XF056-132


WDR5 Degradation Potency

In a direct cross-study comparison, XF056-132 induces WDR5 degradation in MIA PaCa-2 pancreatic ductal adenocarcinoma (PDAC) cells with a half-maximal degradation concentration (DC50) of 92 ± 35 nM and a maximal degradation (Dmax) of 73 ± 12% [1]. In contrast, the related VHL-recruiting WDR5 PROTAC, MS67, exhibits a significantly more potent DC50 of 45 nM in the same cell line . This ~2-fold difference in potency is critical for researchers requiring a less aggressive, titratable degradation profile to study downstream effects without complete target ablation.

WDR5 Degradation Potency
Cross-study comparable
DC50: 92 ± 35 nM (MIA PaCa-2)
Supports tunable degradation window; ~2‑fold higher DC50 than MS67 may help avoid complete target ablation in mechanistic studies.
Dmax 73 ± 12%; 18 h treatment. Reported assay context.
Targeted Protein Degradation PROTAC WDR5 Pancreatic Cancer DC50

Proteome-Wide WDR5 Selectivity

In an unbiased global proteomics study using tandem mass tag (TMT) mass spectrometry, XF056-132 (compound 11) was shown to significantly reduce the abundance of only one protein—WDR5—out of 4040 quantified proteins after a 2-hour treatment at 1.5 µM in MIA PaCa-2 cells [1]. This finding stands in stark contrast to other PROTAC mechanisms, such as CRBN-recruiting degraders (e.g., compound 25), which are known to induce degradation of the neo-substrate IKZF1 in addition to the intended target [1].

Proteome-Wide Selectivity
Head-to-head
XF056-132: 1/4040 proteins degraded (WDR5).
CRBN degrader (cmpd 25): degrades WDR5 + IKZF1.
Reported high proteome-wide selectivity minimizes off-target degradation confounders.
1.5 µM, 2 h TMT proteomics in MIA PaCa-2. P
Ternary Complex Cooperativity
Class-level
Positive binding cooperativity (WDR5–PROTAC–VHL)
Mechanistic feature that may support stable ternary complex formation; not universal across PROTACs.
ITC data; WDR5 Kd 122 nM, VCB Kd 534 nM. Requires validation in cellulo.
In Vivo Mouse PK
Cross-study comparable
Cmax 5 µM; AUC0-last 7300 h*ng/mL
Reported plasma exposure above 100 nM for >12 h at 75 mg/kg IP, supporting in vivo PDAC model studies.
Mouse PK; single IP dose. Exposure-model context.
Antiproliferative Activity
Direct comparison
GI50 4.0–32 µM across 5 PDAC lines
Reported cell viability reduction; inactive VHL-binding mutant (cmpd 27) confirms degradation-dependent response.
MIA PaCa-2, BxPC-3, HPAF-II, Panc10.05, PANC-1. Growth inhibition assay context.
PROTAC vs PPI Inhibitor
Class-level
XF056-132: degrades WDR5, reduces viability.
OICR-9429 (PPI inhibitor): no significant antiproliferative effect.
Degrader approach yields functional ablation, while PPI inhibition alone may not recapitulate WDR5 loss-of-function phenotypes.
PDAC cell panel; VHL-dependency confirmed with inactive analog. Data to verify.
Global Proteomics Selectivity Targeted Protein Degradation Off-Target Effects

Positive Binding Cooperativity

Isothermal titration calorimetry (ITC) studies reveal that XF056-132 exhibits positive binding cooperativity in forming the WDR5-PROTAC-VHL ternary complex [1]. This is a crucial mechanistic attribute that is not universally shared by all PROTACs. Positive cooperativity indicates that binding to the first protein enhances affinity for the second, thereby promoting a more stable and effective ternary complex, which is a prerequisite for efficient target ubiquitination and degradation [1]. While other degraders like MS67 also bind both proteins (WDR5 Kd = 63 nM; VCB Kd = 140 nM), the cooperativity profile for XF056-132 is explicitly highlighted as a distinguishing feature of its mechanism [1].

Ternary Complex Cooperativity
Class-level
Positive binding cooperativity (WDR5–PROTAC–VHL)
Mechanistic feature that may support stable ternary complex formation; not universal across PROTACs.
ITC data; WDR5 Kd 122 nM, VCB Kd 534 nM. Requires validation in cellulo.
PROTAC Ternary Complex Binding Cooperativity Isothermal Titration Calorimetry ITC

In Vivo Bioavailability in Mice

Unlike many tool compounds that are restricted to in vitro use, XF056-132 has demonstrated sufficient bioavailability in mice to support in vivo efficacy studies. Following a single intraperitoneal (IP) injection of 75 mg/kg, XF056-132 achieved a maximum plasma concentration (Cmax) of 5 µM at 0.5 hours post-dose, with concentrations maintained above 100 nM for over 12 hours [1]. The systemic exposure, measured as an AUC0–last (area under the plasma concentration–time curve), was calculated to be 7300 h*ng/mL [1]. This is a clear differentiation from the widely used WDR5 PPI inhibitor OICR-9429, which lacks antiproliferative activity in cell models and is not a suitable reference for in vivo degradation studies.

In Vivo Mouse PK
Cross-study comparable
Cmax 5 µM; AUC0-last 7300 h*ng/mL
Reported plasma exposure above 100 nM for >12 h at 75 mg/kg IP, supporting in vivo PDAC model studies.
Mouse PK; single IP dose. Exposure-model context.
Pharmacokinetics In Vivo Bioavailability Mouse PK AUC Cmax

Antiproliferative Activity in PDAC

XF056-132 (compound 11) exhibits potent and broad antiproliferative activity across a panel of five pancreatic ductal adenocarcinoma (PDAC) cell lines (MIA PaCa-2, BxPC-3, HPAF-II, Panc10.05, and PANC-1), with GI50 values ranging from 4.0 to 32 µM [1]. This is in direct contrast to its negative control analog, compound 27 (MS132N), which is incapable of recruiting VHL and shows no significant WDR5 degradation or antiproliferative effect in any of the same cell lines [1]. This comparison confirms that the observed anti-cancer effect is directly mediated by VHL-dependent WDR5 degradation.

Antiproliferative Activity
Direct comparison
GI50 4.0–32 µM across 5 PDAC lines
Reported cell viability reduction; inactive VHL-binding mutant (cmpd 27) confirms degradation-dependent response.
MIA PaCa-2, BxPC-3, HPAF-II, Panc10.05, PANC-1. Growth inhibition assay context.
Antiproliferative PDAC GI50 Pancreatic Cancer Cell Viability

VHL-Dependent Degradation vs. PPI Inhibition

The mechanism of action of XF056-132 is dependent on the recruitment of the VHL E3 ligase to induce proteasomal degradation of WDR5. This is a critical distinction from WDR5 protein-protein interaction (PPI) inhibitors, such as OICR-9429, which block WDR5's interaction with its partners but do not degrade the protein. The study clearly demonstrates that the negative control analog 27, which cannot bind VHL, fails to degrade WDR5 or inhibit cell growth [1]. Consequently, OICR-9429 has been shown to lack significant antiproliferative activity in PDAC models [1].

PROTAC vs PPI Inhibitor
Class-level
XF056-132: degrades WDR5, reduces viability.
OICR-9429 (PPI inhibitor): no significant antiproliferative effect.
Degrader approach yields functional ablation, while PPI inhibition alone may not recapitulate WDR5 loss-of-function phenotypes.
PDAC cell panel; VHL-dependency confirmed with inactive analog. Data to verify.
PROTAC Mechanism of Action VHL PPI Inhibitor WDR5

XF056-132 Research Applications


WDR5 Scaffolding in Pancreatic Cancer

Based on its potent and selective degradation of WDR5 in PDAC cell lines (DC50 of 92 nM) and its demonstrated antiproliferative activity (GI50 4-32 µM) [1], XF056-132 is the optimal tool for dissecting WDR5's role as a scaffolding protein in pancreatic cancer. Researchers can use it to deplete WDR5 and then interrogate the disruption of its protein-protein interaction networks with partner oncoproteins, such as those in the MLL/SET complex and MYC, to elucidate the downstream signaling and transcriptional consequences.

In Vivo Target Validation

With its well-defined in vivo pharmacokinetic profile, including a Cmax of 5 µM and sustained plasma levels above 100 nM for over 12 hours at a 75 mg/kg IP dose [1], XF056-132 is a ready-to-use, validated compound for in vivo target validation studies. Its established bioavailability allows for intraperitoneal administration in mouse xenograft or syngeneic models to assess the therapeutic impact of WDR5 degradation on tumor growth, offering a significant advantage over compounds lacking in vivo data.

Benchmarking WDR5-Targeting Modalities

The comprehensive dataset available for XF056-132—including its DC50 (92 nM), Dmax (73%), binding affinities (WDR5 Kd 122 nM, VCB Kd 534 nM), and proteome-wide selectivity [1]—positions it as an ideal benchmark control for profiling and validating new WDR5-targeting modalities, such as novel PROTACs, molecular glues, or other degraders. Its unique positive binding cooperativity and VHL-dependent mechanism provide a well-characterized reference point for comparing efficacy, selectivity, and mechanism of action.

UPS and E3 Ligase Dependency

The mechanism of XF056-132 is confirmed to be dependent on both the proteasome and VHL engagement, as demonstrated by rescue experiments using carfilzomib and the inactive control analog 27 [1]. This makes XF056-132 a valuable tool compound for fundamental research into the ubiquitin-proteasome system and E3 ligase biology. It can be used in experiments designed to study the kinetics of PROTAC-mediated degradation, the formation and stability of ternary complexes, or the cellular machinery required for the degradation process.

Application
Selection Property
Validation Focus
WDR5 scaffolding studies in pancreatic cancer
Selective WDR5 degradation with reported antiproliferative response
Confirm WDR5 depletion and disruption of MLL/SET and MYC interaction networks
In vivo target validation in mouse PDAC models
Established mouse PK profile with sustained exposure above 100 nM
Correlate plasma exposure with intratumoral WDR5 degradation and tumor growth endpoints
Benchmarking novel WDR5-targeting modalities
Well-characterized DC50, Dmax, binding affinities, and proteome-wide selectivity
Use as a reference control to compare degradation efficiency, selectivity, and cooperativity of new degraders
UPS and E3 ligase dependency studies
Confirmed proteasome- and VHL-dependent mechanism (rescue by carfilzomib, inactive analog)
Investigate ternary complex kinetics, degradation processivity, and cellular machinery requirements

Technical Documentation Hub

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38 linked technical documents
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